molecular formula C12H11N5O3 B10814812 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione

Cat. No.: B10814812
M. Wt: 273.25 g/mol
InChI Key: DXZBHVQOULDEPN-UHFFFAOYSA-N
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Description

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzotriazine ring fused with a piperidine-2,6-dione moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of benzotriazinyl esters of Fmoc-amino acids has been described in the literature, which involves ionization of the liberated hydroxy component by the starting resin-bound amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzotriazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzotriazine ring with a piperidine-2,6-dione moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBHVQOULDEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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